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Molecular Basis of OAT1 and Adefovir Interaction

OAT1 (SLC22A6) is a primary transporter in the kidney's proximal tubule, essential for removing organic
anions—including drugs, toxins, and metabolites—from the blood into urine [1]. It operates through a
tertiary transport system: the sodium-potassium ATPase creates a sodium gradient, powering the sodium-
dicarboxylate cotransporter (NaDC3) to concentrate intracellular o-ketoglutarate (a-KG); OAT1 then
exchanges intracellular a-KG for extracellular organic anions like adefovir against their concentration
gradient [2] [1].

Recent cryo-EM structures reveal detailed binding mechanisms. OAT1 features a conserved aromatic clamp
for ligand recognition [3]. Adefovir, as a nucleotide analog, binds within this cleft where two aromatic
residues stabilize the ligand and charged residues determine orientation [3]. The transporter's activity is
allosterically regulated by intracellular chloride, with a conserved arginine (Arg466) critical for this

modulation [2].
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The tertiary transport system powering OAT1-mediated adefovir uptake into proximal tubule cells, driven by

sodium and a-ketoglutarate gradients [2] [1].

Pharmacokinetics of Adefovir Dipivoxil

Adefovir dipivoxil is an orally administered prodrug rapidly converted to active adefovir [4]. Its
pharmacokinetics are characterized by low protein binding (<4%) and renal excretion through glomerular

filtration and active tubular secretion [4].

Table 1: Key Pharmacokinetic Parameters of Adefovir (10 mg dose) [4]

Parameter Value (Mean £ SD) Notes

Oral Bioavailability 59% Unaffected by food
Cmax 18.4 + 6.26 ng/mL

Tmax 0.58 - 4 hours

AUCo— 220 + 70.0 ng-h/mL

Volume of Distribution 352 - 392 mL/kg
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Parameter Value (Mean £ SD) Notes

Renal Clearance 469 + 99.0 mL/min In unimpaired renal function

Effective Half-life 7.48 + 1.65 hours

Fraction Unbound (fu) ~1.0 Assumed in modeling due to <4% protein binding [5]

Population pharmacokinetic (popPK) modeling reveals that adefovir's renal elimination involves a

combination of nonlinear renal clearance and linear nonrenal clearance [5] [6].

Table 2: Population PK (popPK) Parameters for Adefovir Renal Elimination [5]

Parameter Population Estimate Description

Km (Michaelis 170 nmol/L Exceeds observed Cmax range (5.56-91.0
Constant) nmol/L), suggesting linear CLR at cocktail doses
Vmax (Maximum 2.40 ymol/h Value at median absolute GFR of 105 mL/min
Rate)

Apparent 59.0% (sole) vs 73.6% Increased with cocktail drugs

Bioavailability (F) (combined)

Absorption Rate 5.18 h™1 (sole) vs 2.29 Decreased with cocktail drugs

Constant (Ka) h=1 (combined)

Experimental Protocols and Methodologies

In Vitro Transport Kinetics for OAT1 Inhibition

This protocol determines inhibitor potency (ICso) against OAT1 using cultured cells.

e Cell System: Chinese Hamster Ovary cells stably expressing human OAT1 (CHO-OAT1) [7].
e Culture Conditions: Maintain in F12 Kaighn's modification medium with 10% FBS, 1% penicillin-
streptomycin, and hygromycin B (200 pg/mL) at 37°C in 5% CO2 [7].
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e Transport Assay Buffer: Waymouth's buffer (WB): 135 mM NaCl, 5 mM KCI, 28 mM D-glucose, 1.2
mM MgClz, 2.5 mM CaClz, 0.8 mM MgSQOs, 13 mM HEPES, pH 7.4 [7].

¢ Probe Substrate: 3H-labeled para-aminohippurate ([3H]PAH) at 20 nM [7].

e Procedure:

[e]

[e]

[e]

[e]

(o]

[e]

Grow CHO-OAT1 cells to confluence in 24-well plates.

Aspirate media and rinse wells once quickly with WB.

Incubate with transport solution containing [3H]PAH and varying concentrations of the inhibitor
drug.

Critical Parameter: Use a short incubation time (e.g., 15 seconds to 2 minutes) to ensure initial
rate conditions, as ICso can vary with longer incubations [7].

Stop uptake by aspirating transport buffer and rinsing three times with ice-cold WB.

Lyse cells with 0.5 N NaOH/1% SDS and neutralize with HCI.

Measure radioactivity via liquid scintillation counting.

e Data Analysis: Fit data to determine ICso using appropriate models (e.g., log(inhibitor) vs. response
in Prism) [7].
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Key workflow for conducting in vitro OAT1 inhibition assays under initial rate conditions [7].

Clinical Cocktail Study Design and PopPK Analysis

This methodology assesses clinical OAT1 activity and potential drug-drug interactions (DDIs).

¢ Clinical Protocol:

o Design: Single-dose, two-period (reference and test), crossover study in healthy subjects [5]
[6].

o Dosing: Reference period: 10 mg adefovir dipivoxil alone. Test period: 10 mg adefovir
dipivoxil combined with other probe drugs (e.g., 100 mg sitagliptin, 500 mg metformin, 2 mg
pitavastatin, 0.5 mg digoxin) [5] [6].

o Sample Collection: Intensive plasma and urine sampling over 24 hours post-dose [5].

o Bioanalysis: Quantify adefovir concentrations using a validated HPLC-MS/MS method [5].

¢ Population PK Modeling:

o Software: NONMEM with PsN and Pirana for model development and evaluation [5].

o Base Model: Develop a one-compartment model with first-order absorption (and lag time). Test
elimination models: linear renal and nonrenal vs. Michaelis-Menten (nonlinear) renal and linear
nonrenal [5].

o Covariate Analysis: Use forward inclusion/backward elimination to test effects of co-
administered drugs, demographics, and renal function (eGFR) on PK parameters [5].

o Model Evaluation: Validate using goodness-of-fit plots, hon-parametric bootstrap (1000 runs),
and visual predictive checks [5].

Clinical Implications for Drug Development

e OAT1 Phenotyping: Adefovir's renal clearance (CLR) is a specific metric for assessing OAT1 activity
in vivo, suitable for cocktail studies [5] [6]. PopPK modeling confirms that CLR remains a robust
parameter even when absorption is affected by other drugs [5].

¢ Drug-Drug Interactions (DDIs): Adefovir is a victim drug for OAT1 inhibitors like probenecid. A
verified PBPK model can predict adefovir AUC and Cmax ratios following probenecid dosing within
acceptable criteria [8].

¢ Impact of Renal Impairment: In severe chronic kidney disease (CKD), adefovir exposure increases
significantly (~3-fold Cmax, ~6-fold AUC). PBPK models suggest this results from reduced GFR and
an additional ~50% decrease in OAT1/3 activity independent of GFR decline, which must be
considered for dosing adjustments [8].

¢ Biomarker-Informed DDI Assessment: Endogenous biomarkers like 4-pyridoxic acid (4-PYA) are
emerging to assess OAT1 inhibition clinically. PBPK models incorporating biomarker-informed
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inhibition constants (Ki) show promise for predicting DDIs and potentially reducing dedicated clinical
trials [8] [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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